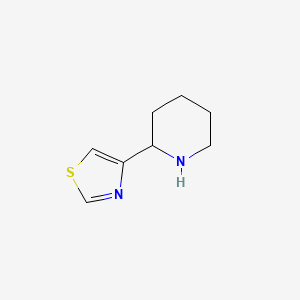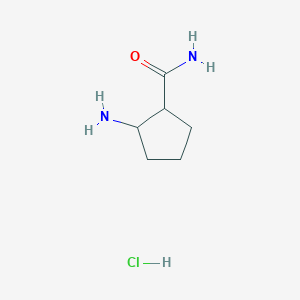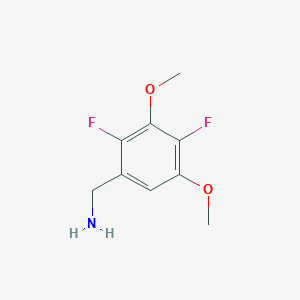![molecular formula C13H9NO2 B12846052 [4-(5-Formyl-2-furyl)phenyl]acetonitrile](/img/structure/B12846052.png)
[4-(5-Formyl-2-furyl)phenyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(5-Formyl-2-furyl)phenyl]acetonitrile is an organic compound with the molecular formula C13H9NO2 and a molecular weight of 211.22 g/mol It features a furan ring substituted with a formyl group and a phenyl ring attached to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Formyl-2-furyl)phenyl]acetonitrile typically involves the reaction of 5-formyl-2-furylboronic acid with 4-bromophenylacetonitrile under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
[4-(5-Formyl-2-furyl)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: [4-(5-Carboxy-2-furyl)phenyl]acetonitrile.
Reduction: [4-(5-Hydroxymethyl-2-furyl)phenyl]acetonitrile.
Substitution: [4-(5-Formyl-2-furyl)phenyl]acetamide.
Scientific Research Applications
[4-(5-Formyl-2-furyl)phenyl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(5-Formyl-2-furyl)phenyl]acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The formyl and nitrile groups can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions. The furan ring may also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
[4-(5-Methyl-2-furyl)phenyl]acetonitrile: Similar structure but with a methyl group instead of a formyl group.
[4-(5-Hydroxy-2-furyl)phenyl]acetonitrile: Contains a hydroxyl group instead of a formyl group.
[4-(5-Carboxy-2-furyl)phenyl]acetonitrile: Features a carboxyl group instead of a formyl group.
Uniqueness
[4-(5-Formyl-2-furyl)phenyl]acetonitrile is unique due to the presence of both a formyl group and a nitrile group, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in biological systems, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H9NO2 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-[4-(5-formylfuran-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C13H9NO2/c14-8-7-10-1-3-11(4-2-10)13-6-5-12(9-15)16-13/h1-6,9H,7H2 |
InChI Key |
WIDHTLLLUZYJOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




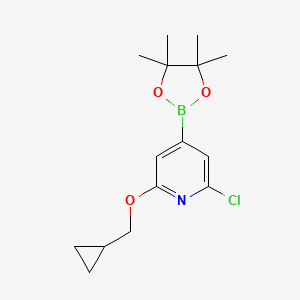

![Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate](/img/structure/B12845993.png)
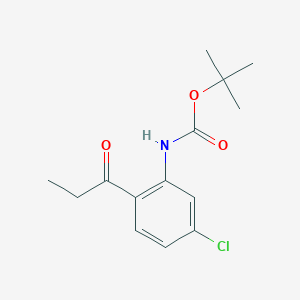
![Benzo[c]isothiazol-6-ylmethanamine](/img/structure/B12846005.png)
![5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12846010.png)


